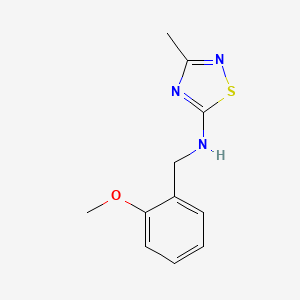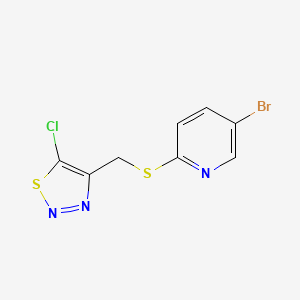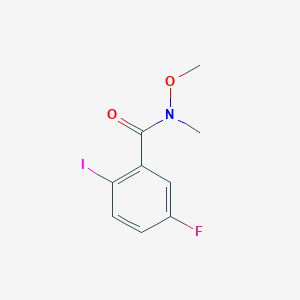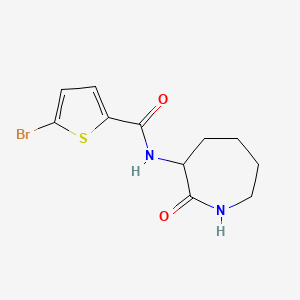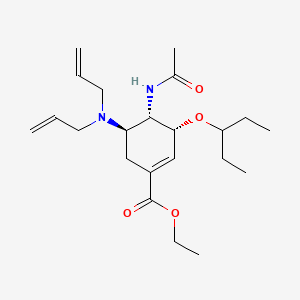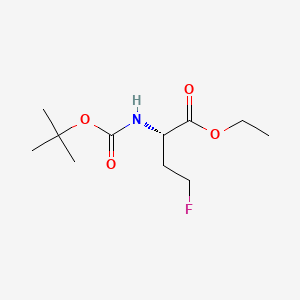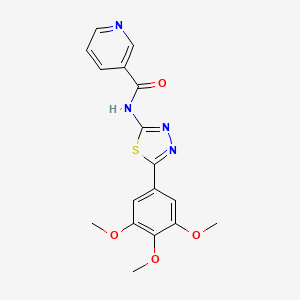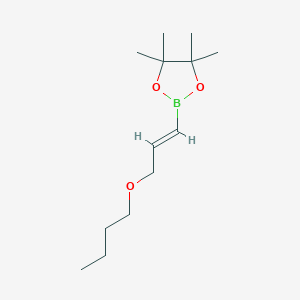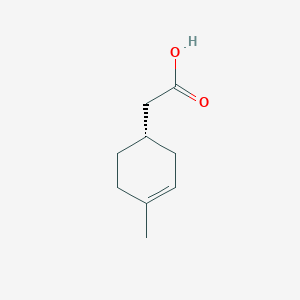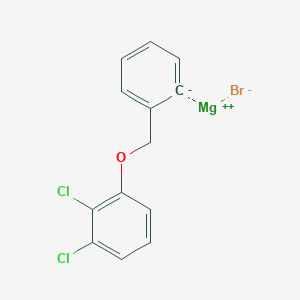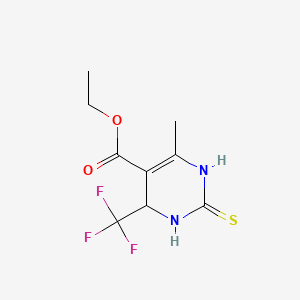
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a chlorinated phenyl ring, and an iodinated phenyl ring
Métodos De Preparación
The synthesis of tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chlorinated phenol derivative.
Iodination: The chlorinated phenol derivative undergoes iodination using iodine and a suitable oxidizing agent.
Hydroxymethylation: The iodinated product is then subjected to hydroxymethylation, typically using formaldehyde and a base.
Carbamate Formation: Finally, the hydroxymethylated product is reacted with tert-butyl isocyanate to form the desired tert-butyl carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate involves its interaction with molecular targets through various pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of chlorinated, iodinated, and hydroxymethylated phenyl rings, which provide distinct chemical properties and potential for diverse applications.
Propiedades
Fórmula molecular |
C12H15ClINO3 |
|---|---|
Peso molecular |
383.61 g/mol |
Nombre IUPAC |
tert-butyl N-[2-chloro-5-(hydroxymethyl)-4-iodophenyl]carbamate |
InChI |
InChI=1S/C12H15ClINO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)9(14)5-8(10)13/h4-5,16H,6H2,1-3H3,(H,15,17) |
Clave InChI |
IMZGORYSSDTFJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)CO)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


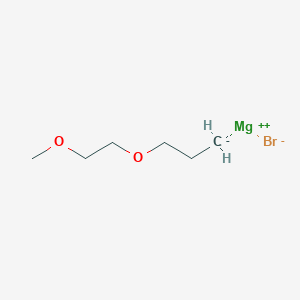
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
